molecular formula C12H17N3O B597561 N-(5-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-97-0

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B597561
CAS No.: 110105-97-0
M. Wt: 219.288
InChI Key: VMNMYWMFKSOQOI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

  • N-(5-methylpyridin-2-yl)piperidine-4-carboxylate
  • N-(5-methylpyridin-2-yl)piperidine-4-carboxylamide

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-2-3-11(14-8-9)15-12(16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNMYWMFKSOQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651348
Record name N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-97-0
Record name N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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